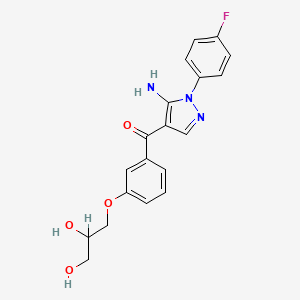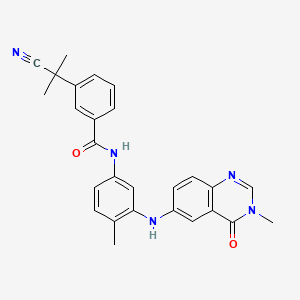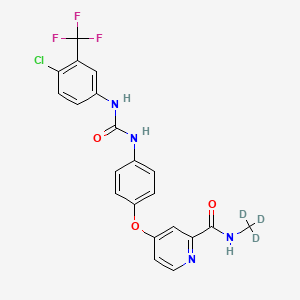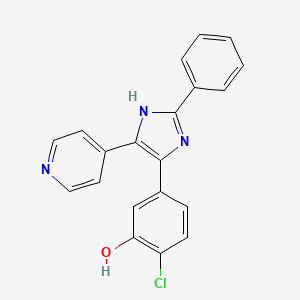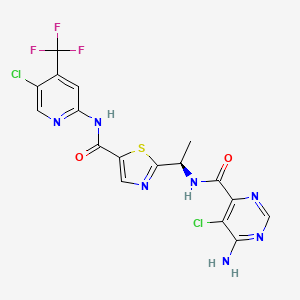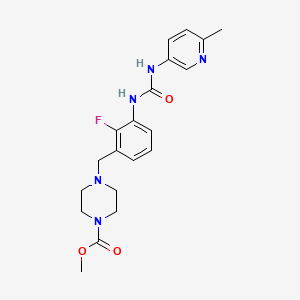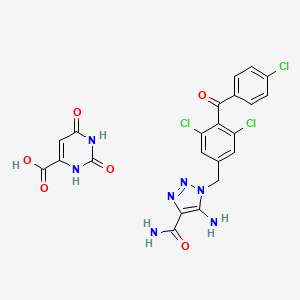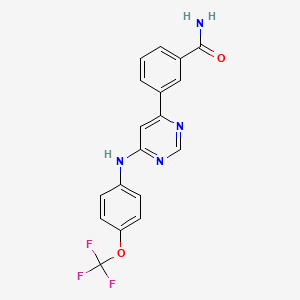
3-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
説明
3-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)benzene-1-carboximidic acid belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of this compound is C18H13F3N4O2 . It contains a benzene ring linked to a pyrimidine ring through a CC or CN bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Inflammation and Pain Management
GNF-2 has been found to attenuate the inflammatory activation of glia and chronic pain . It reduces lipopolysaccharide (LPS)-induced nitric oxide and pro-inflammatory cytokine production in cultured glial cells in a c-Abl-dependent manner . Moreover, GNF-2 administration significantly attenuates mechanical and thermal hypersensitivities in experimental models of diabetic and inflammatory pain .
Neuroprotection
Recent studies suggest that c-Abl inhibition by GNF-2 may provide a neuroprotective effect in animal models of Parkinson’s disease as well as in clinical trials . However, the role of c-Abl and effects of GNF-2 in glia-mediated neuroinflammation or pain hypersensitivity has not been fully investigated .
Cancer Treatment
GNF-2 is an allosteric inhibitor of Bcr-Abl and was developed as a new class of anti-cancer drug to treat resistant chronic myelogenous leukemia . It targets wild-type Bcr-Abl and many clinically relevant imatinib resistant mutants .
Regulation of IGF-1 Signaling
GNF-2 has been found to inhibit HCK phosphorylation and IGF-1 activation, but not HCK binding to BCR-ABL . This suggests that GNF-2 could be used to regulate IGF-1 signaling, which plays a crucial role in cell growth and survival .
Spintronic Devices
Although not directly related to biological applications, it’s worth noting that graphene nanoflakes (GNFs) have recently gained significant interest due to their use in spintronic devices . They allow for the induction of magnetism via boundary states, defects, doped magnetic atoms, or strain .
作用機序
Target of Action
The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .
Mode of Action
GNF-2 is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, GNF-2 binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .
Biochemical Pathways
GNF-2 affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .
Pharmacokinetics
GNF-2 exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .
Result of Action
The action of GNF-2 leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, GNF-2 effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .
Action Environment
The action of GNF-2 can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .
特性
IUPAC Name |
3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYNIUIFUYDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228443 | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide | |
CAS RN |
778270-11-4 | |
| Record name | GNF-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

